Nazartinib

Descripción general

Descripción

Nazartinib es un novedoso inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación. Ha demostrado una actividad antitumoral significativa y una seguridad manejable en pacientes con cáncer de pulmón de células no pequeñas avanzado que albergan mutaciones en el receptor del factor de crecimiento epidérmico . Este compuesto se dirige selectivamente tanto a las mutaciones de activación como a las de resistencia en el receptor del factor de crecimiento epidérmico, mientras que se ahorra el receptor de tipo salvaje .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Nazartinib implica múltiples pasos, incluida la formación de intermedios clave y sus posteriores reacciones de acoplamientoLas condiciones de reacción a menudo implican el uso de catalizadores específicos, solventes y controles de temperatura para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Se emplean técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para agilizar la producción y minimizar los residuos .

Análisis De Reacciones Químicas

Tipos de reacciones: Nazartinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio, borohidruro de sodio e hidrógeno gaseoso.

Sustitución: Los reactivos comunes incluyen halógenos, agentes alquilantes y ácidos o bases

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Nazartinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de la inhibición de la tirosina quinasa y el desarrollo de nuevos inhibidores.

Biología: Se emplea en la investigación de las vías de señalización celular y el papel de las mutaciones en el receptor del factor de crecimiento epidérmico en el cáncer.

Medicina: Se investiga su potencial terapéutico en el tratamiento de varios cánceres, particularmente el cáncer de pulmón de células no pequeñas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en el control de calidad .

Mecanismo De Acción

Nazartinib ejerce sus efectos al inhibir selectivamente el receptor del factor de crecimiento epidérmico con mutaciones activadoras y la mutación de resistencia Thr790Met. Esta inhibición evita que el receptor active las vías de señalización descendentes que promueven la proliferación y supervivencia celular. Al bloquear estas vías, this compound induce la apoptosis e inhibe el crecimiento tumoral .

Compuestos similares:

Osimertinib: Otro inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación con una selectividad similar para las mutaciones de activación y resistencia.

Almonertinib: Un inhibidor de tercera generación aprobado en China para el tratamiento del cáncer de pulmón de células no pequeñas avanzado con EGFR T790M.

Lazertinib: Un inhibidor de tercera generación actualmente en desarrollo clínico .

Singularidad: this compound es único en su capacidad de dirigirse selectivamente tanto a las mutaciones de activación como a las de resistencia en el receptor del factor de crecimiento epidérmico, mientras que se ahorra el receptor de tipo salvaje. Esta selectividad reduce el riesgo de efectos fuera del blanco y mejora su potencial terapéutico .

Comparación Con Compuestos Similares

Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with similar selectivity for activating and resistance mutations.

Almonertinib: A third-generation inhibitor approved in China for treating advanced epidermal growth factor receptor T790M non-small cell lung cancer.

Lazertinib: A third-generation inhibitor currently in clinical development .

Uniqueness: Nazartinib is unique in its ability to selectively target both activating and resistance mutations in the epidermal growth factor receptor while sparing the wild-type receptor. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .

Actividad Biológica

Nazartinib, also known as EGF816, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations associated with non-small cell lung cancer (NSCLC). This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and comparative studies with other EGFR TKIs.

This compound selectively inhibits mutant forms of EGFR, particularly those containing the Thr790Met mutation, which is commonly associated with resistance to first- and second-generation EGFR TKIs. By binding to the ATP-binding site of the mutant EGFR, this compound prevents receptor activation and downstream signaling pathways that promote tumor growth and survival. This selective inhibition minimizes effects on wild-type EGFR, reducing potential side effects associated with broader-spectrum TKIs .

Phase 1 and Phase 2 Trials

This compound has been evaluated in multiple clinical trials for its efficacy in treating EGFR-mutant NSCLC. A notable phase 2 study reported promising results for treatment-naive patients with advanced NSCLC harboring EGFR mutations (L858R and/or ex19del). Patients received oral this compound at a dosage of 150 mg once daily, with the primary endpoint being the overall response rate (ORR) assessed by an independent review committee .

Efficacy Results:

- Overall Response Rate (ORR): The ORR observed was approximately 62% in evaluable patients.

- Disease Control Rate: Achieved a disease control rate of around 90%.

- Progression-Free Survival (PFS): Median PFS was reported at 12.3 months for patients treated with this compound .

Comparative Efficacy

In comparative studies against other TKIs like osimertinib, this compound demonstrated similar efficacy profiles against various EGFR mutations. For example, both drugs showed comparable IC50 values against cells expressing the T790M mutation, indicating effective inhibition of tumor growth .

Safety Profile

This compound's safety profile has been characterized as favorable, with most adverse events being low-grade. Common side effects included:

- Skin Reactions: Predominantly maculopapular rash (62% of patients), dermatitis acneiform (12%), and pruritus (39%).

- Gastrointestinal Issues: Diarrhea was reported in 45% of patients.

- Other Effects: Fatigue and stomatitis were also common, occurring in approximately 30% of patients .

The most serious adverse events were rare but included pneumonia and dyspnea. Overall, serious drug-related adverse events occurred in about 9% of patients .

Case Studies

Several case studies have highlighted this compound's effectiveness in specific patient populations. For instance:

- A case study involving a patient with advanced NSCLC harboring the T790M mutation demonstrated a significant reduction in tumor size after treatment with this compound, supporting its role as an effective therapeutic option for resistant forms of lung cancer .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Parameter | Value |

|---|---|

| Overall Response Rate (ORR) | ~62% |

| Disease Control Rate | ~90% |

| Median Progression-Free Survival (PFS) | 12.3 months |

| Common Adverse Events | Rash (62%), Diarrhea (45%) |

| Serious Adverse Events | ~9% |

Propiedades

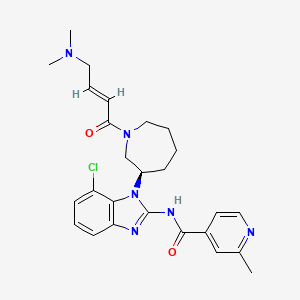

IUPAC Name |

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-WUTDNEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508250-71-2 | |

| Record name | Nazartinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nazartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.